molecular formula C13H23BrFNSi B15219576 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole

2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole

Cat. No.: B15219576
M. Wt: 320.32 g/mol
InChI Key: AYDCOINLKAKHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole is a heterocyclic compound that contains a pyrrole ring substituted with bromine, fluorine, and a tris(propan-2-yl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be done using a fluorinating agent such as Selectfluor.

    Attachment of the Tris(propan-2-yl)silyl Group: The silyl group can be introduced through a silylation reaction using a reagent like tris(propan-2-yl)silyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products

    Substitution Products: Various substituted pyrroles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrrole ring.

    Reduction Products: Reduced forms of the pyrrole ring.

    Coupling Products: New carbon-carbon bonded compounds.

Scientific Research Applications

2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3,3,3-trifluoro-1-propene: Another halogenated compound with different reactivity and applications.

    3-bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with distinct chemical properties.

    2-bromo-1,3,5-triisopropylbenzene: A brominated aromatic compound with different structural features.

Uniqueness

2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole is unique due to the combination of its pyrrole ring, halogen substituents, and silyl group

Properties

Molecular Formula

C13H23BrFNSi

Molecular Weight

320.32 g/mol

IUPAC Name

(2-bromo-3-fluoropyrrol-1-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C13H23BrFNSi/c1-9(2)17(10(3)4,11(5)6)16-8-7-12(15)13(16)14/h7-11H,1-6H3

InChI Key

AYDCOINLKAKHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.